molecular formula C21H19NO2S B009677 2-((Diphenylmethyl)thio)ethyl nicotinate CAS No. 101952-60-7

2-((Diphenylmethyl)thio)ethyl nicotinate

Cat. No.: B009677
CAS No.: 101952-60-7
M. Wt: 349.4 g/mol
InChI Key: GWKVFEMBJSLBIQ-UHFFFAOYSA-N
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Description

2-((Diphenylmethyl)thio)ethyl nicotinate (CAS 101952-60-7) is a synthetic organic compound with the molecular formula C 21 H 19 NO 2 S and a molecular weight of 349.45 g/mol . As an ester derivative of nicotinic acid, it belongs to a class of compounds that includes other esters like methyl nicotinate and hexyl nicotinate, which are known for their vasodilatory and rubefacient properties in topical preparations . Researchers may be interested in this specific derivative due to its unique structure, which features a diphenylmethylthio moiety; this structural characteristic can significantly influence the compound's lipophilicity, membrane permeability, and overall pharmacokinetic profile compared to simpler alkyl esters. The primary research applications for this compound are yet to be fully elucidated and constitute an area of active investigation. Potential research directions could include its use as a biochemical tool in studying dermal penetration enhancers or as a precursor in organic synthesis and medicinal chemistry for developing novel molecules. The calculated physical properties of this compound include a density of approximately 1.196 g/cm³ and a high boiling point of around 490.3°C, indicating its thermal stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment, in accordance with good laboratory practices.

Properties

CAS No.

101952-60-7

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-benzhydrylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2

InChI Key

GWKVFEMBJSLBIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3

Other CAS No.

101952-60-7

Synonyms

2-[(Diphenylmethyl)thio]ethyl=nicotinate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl Nicotinate Derivatives

a. Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)
  • Structure: Incorporates a 4-chlorophenoxy group and an aminocarbonyl substituent at the pyridine ring’s 2-position.
  • Key Differences: Unlike the diphenylmethylthio group in the target compound, this derivative has a chlorophenoxy-amide hybrid structure.
b. Ethyl 2-(Difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 6690-42-2)
  • Structure : Features a difluoromethyl group at the 2-position and a 4-fluorophenyl group at the 6-position.
  • Key Differences : Fluorine substituents increase metabolic stability and lipophilicity compared to the diphenylmethylthio group, which may affect pharmacokinetic properties in pharmaceutical applications .
c. 2-Bis(4-chlorophenoxy)-ethyl Nicotinate (Patent: US3786060)
  • Structure: Contains two 4-chlorophenoxy groups attached to the ethyl chain.
  • Key Differences: The chlorophenoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the sulfur-linked diphenylmethyl group in the target compound .

Thioether-Containing Nicotinate/Nicotinamide Analogues

a. 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8)
  • Structure : A nicotinamide derivative with a 4-methylphenylthio group at the 2-position.
  • Key Differences: The amide (-CONH₂) replaces the ester (-COOEt) group, altering hydrogen-bonding capacity and solubility.
b. 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1)
  • Structure : An acetamide derivative with a diphenylmethylthio group.
  • Key Differences: The absence of the nicotinate core distinguishes this compound, limiting direct comparison.

Heterocyclic and Salt Derivatives

a. Methyl 2-(1,4-Diazepan-1-yl)nicotinate (CAS 1227170-11-7)
  • Structure : Includes a 1,4-diazepane ring fused to the pyridine core.
  • Key Differences : The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid diphenylmethylthioethyl chain in the target compound. This structural variation may influence biological activity .
b. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS 1219981-10-8)
  • Structure : A piperidine-containing ethyl nicotinate salt.
  • Key Differences : The hydrochloride salt enhances water solubility, while the piperidinyl group introduces alkalinity, differing from the neutral diphenylmethylthioethyl group .

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